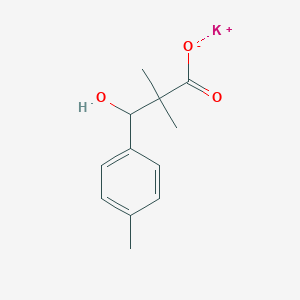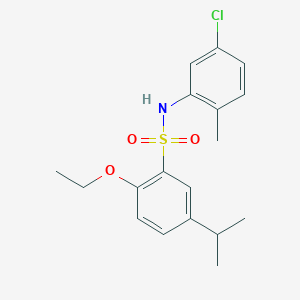![molecular formula C15H22N2O4S B4921262 1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane](/img/structure/B4921262.png)
1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane is a chemical compound that belongs to the class of sulfonyl azepanes. It is known for its potential use in scientific research due to its unique chemical properties and mechanism of action.
作用機序
The mechanism of action of 1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane involves the binding of the compound to the active site of carbonic anhydrase, thereby inhibiting its activity. The compound forms a covalent bond with the zinc ion present in the active site, leading to the formation of a stable complex. This results in a decrease in the production of bicarbonate ions, which are essential for various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various studies. Inhibition of carbonic anhydrase by the compound leads to a decrease in the production of bicarbonate ions, resulting in a decrease in the pH of the blood. This can have an impact on various physiological processes such as respiration, acid-base balance, and bone resorption.
実験室実験の利点と制限
1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane has several advantages for lab experiments, including its potency as a carbonic anhydrase inhibitor and its ability to form a stable complex with the enzyme. However, the compound has limitations such as its low solubility in water and its potential toxicity. These limitations can be overcome by optimizing the reaction conditions and by using appropriate safety measures.
将来の方向性
There are several potential future directions for the use of 1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane in scientific research. One possible direction is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of the compound. Another direction is the investigation of the compound's potential use in the treatment of diseases such as glaucoma and epilepsy. Additionally, the compound's mechanism of action can be further studied to gain a better understanding of its biochemical and physiological effects.
Conclusion:
This compound is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry. It is a potent inhibitor of the enzyme carbonic anhydrase and has several advantages for lab experiments. However, the compound also has limitations such as its low solubility in water and potential toxicity. Further research is needed to explore the compound's potential future directions and to gain a better understanding of its mechanism of action.
合成法
1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane can be synthesized through a multi-step process involving the reaction of 2-isopropyl-5-nitrobenzenesulfonyl chloride with azepane. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions.
科学的研究の応用
1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane has potential applications in scientific research, particularly in the field of medicinal chemistry. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. Carbonic anhydrase inhibitors have been used in the treatment of glaucoma, epilepsy, and altitude sickness.
特性
IUPAC Name |
1-(5-nitro-2-propan-2-ylphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12(2)14-8-7-13(17(18)19)11-15(14)22(20,21)16-9-5-3-4-6-10-16/h7-8,11-12H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZKLSCBCLZQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4921187.png)



![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4921244.png)
![3-amino-N-(5-methyl-3-isoxazolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4921245.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4921251.png)
![1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine](/img/structure/B4921255.png)
![2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B4921258.png)
![2-(1-cyclohexen-1-yl)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide](/img/structure/B4921268.png)

![N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4921289.png)

